REACTION_CXSMILES
|
[CH3:1][C:2]1([C:7]2[CH:8]=[N:9][C:10]3[N:11]([C:13]([CH2:16][C:17]4[CH:18]=[C:19]5[C:24](=[CH:25][CH:26]=4)[N:23]=[CH:22][CH:21]=[CH:20]5)=[CH:14][N:15]=3)[N:12]=2)OCC[O:3]1.C([O-])([O-])=O.[Na+].[Na+]>Cl>[N:23]1[C:24]2[C:19](=[CH:18][C:17]([CH2:16][C:13]3[N:11]4[N:12]=[C:7]([C:2](=[O:3])[CH3:1])[CH:8]=[N:9][C:10]4=[N:15][CH:14]=3)=[CH:26][CH:25]=2)[CH:20]=[CH:21][CH:22]=1 |f:1.2.3|
|
Name
|
6-((2-(2-methyl-1,3-dioxolan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline
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Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)CC1=CN=C2N1N=C(C=N2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |